molecular formula C21H18N2O4S B4823915 (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4823915
M. Wt: 394.4 g/mol
InChI Key: RTTSLVMNASANBU-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. The starting materials might include 1,3-benzodioxole, phenyl derivatives, and propyl groups, which are subjected to various reaction conditions such as condensation, cyclization, and thiolation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation of the sulfanylidene group would yield sulfoxides or sulfones, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties. Its interactions with biological macromolecules could provide insights into its mechanism of action.

Medicine

In medicinal chemistry, the compound could be explored for its therapeutic potential. Its structural features might allow it to interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-thioxo-1,3-diazinane-4,6-dione: A similar compound with a thioxo group instead of a sulfanylidene group.

    (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-oxo-1,3-diazinane-4,6-dione: A compound with an oxo group instead of a sulfanylidene group.

Uniqueness

The uniqueness of (5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-2-10-22-19(24)16(11-14-8-9-17-18(12-14)27-13-26-17)20(25)23(21(22)28)15-6-4-3-5-7-15/h3-9,11-12H,2,10,13H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTSLVMNASANBU-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C(=O)N(C1=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)N(C1=S)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-1-phenyl-3-propyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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